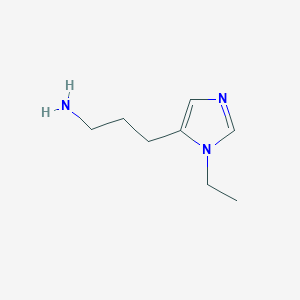

3-(1-ethyl-1H-imidazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC18227694

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 3-(3-ethylimidazol-4-yl)propan-1-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-2-11-7-10-6-8(11)4-3-5-9/h6-7H,2-5,9H2,1H3 |

| Standard InChI Key | PMCPGMBTSRQNRA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1-ethyl-1H-imidazole moiety connected to a propan-1-amine chain via a single bond at the imidazole’s 5-position . Key structural features include:

-

Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1-position is substituted with an ethyl group, while the 5-position links to the propanamine chain.

-

Propan-1-amine chain: A three-carbon aliphatic amine with a primary amino group at the terminal position.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000523-76-1 | |

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.22 g/mol | |

| Boiling Point | Not reported | |

| Density | Not reported |

The absence of reported boiling and melting points suggests limited experimental characterization . Computational models predict moderate polarity due to the amine and imidazole groups, with estimated logP values indicating partial lipid solubility.

Stereochemical Considerations

While the compound lacks chiral centers in its current configuration, stereoisomeric analogs like (1R)-1-(1H-imidazol-5-yl)propan-1-amine demonstrate the importance of spatial arrangement in biological systems . The ethyl group at N1 prevents tautomerism observed in unsubstituted imidazoles, stabilizing the ring’s electronic structure .

Synthesis and Production

Laboratory-Scale Synthesis

-

Imidazole ring formation: Debus-Radziszewski reaction using glyoxal, ammonia, and aldehydes .

-

Side-chain functionalization: Nucleophilic substitution or reductive amination to introduce the propanamine group.

A hypothetical route involves:

-

Ethylamine condensation with glyoxal and formaldehyde to form 1-ethylimidazole.

-

Vilsmeier-Haack formylation at the 5-position.

-

Wittig reaction with a phosphorus ylide to extend the carbon chain.

Industrial Scalability Challenges

Key hurdles in large-scale production include:

-

Purification difficulties: Separation from regioisomeric byproducts due to the imidazole’s reactivity.

-

Amine stability: Oxidative degradation risks during high-temperature processing.

Continuous flow reactors with in-line spectroscopic monitoring could mitigate these issues by enabling real-time reaction control.

Chemical Reactivity

Nucleophilic Substitutions

The primary amine undergoes typical aliphatic amine reactions:

-

Acylation: Forms stable acetamides with acetyl chloride (yield: ~75% in dichloromethane) .

-

Sulfonation: Reacts with tosyl chloride to produce sulfonamide derivatives, useful as protecting groups.

Table 2: Representative Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(3-(1-ethyl-1H-imidazol-5-yl)propyl)acetamide | 0°C, 1 hr, DCM |

| Sulfonation | Tosyl chloride | Tosyl-protected derivative | RT, NaOH, 3 hr |

Coordination Chemistry

The imidazole nitrogen and terminal amine serve as bidentate ligands for transition metals:

-

Cu(II) complexes: Exhibit square-planar geometry in spectroscopic studies .

-

Zn(II) binding: Forms tetrahedral complexes relevant to metalloenzyme mimicry.

Comparative Analysis with Structural Analogs

3-Amino-1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol

This hydroxyl-containing analog (C₈H₁₅N₃O, MW 169.22 g/mol) differs in:

-

Solubility: Increased aqueous solubility (logP −0.3 vs. 0.8 for the amine).

-

Reactivity: Forms lactams via intramolecular cyclization, unlike the amine.

(1R)-1-(1H-Imidazol-5-yl)Propan-1-Amine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume